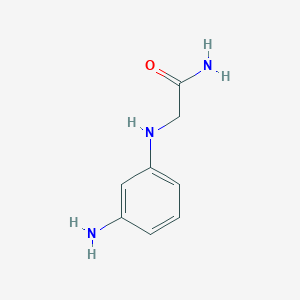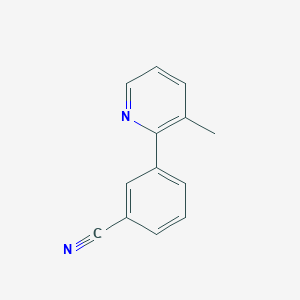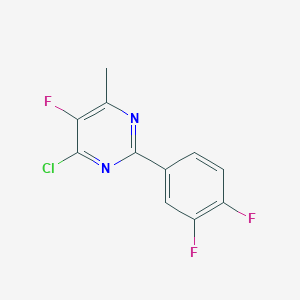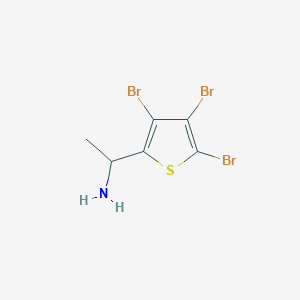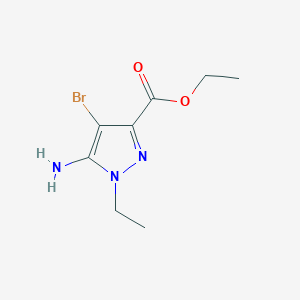
2-(3-Chloro-4-fluorophenyl)-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-fluorophenyl)-1h-imidazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a phenyl ring, which is further connected to an imidazole ring
Métodos De Preparación
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1h-imidazole typically involves the reaction of 3-chloro-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(3-Chloro-4-fluorophenyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the phenyl substituents.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common reagents and conditions for these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-fluorophenyl)-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(3-Chloro-4-fluorophenyl)-1h-imidazole can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: This compound also contains chlorine and fluorine atoms on a phenyl ring but differs in its functional group, which is a boronic acid.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an imidazole ring and exhibits different biological activities.
Gefitinib: A pharmaceutical compound containing a 3-chloro-4-fluorophenyl group, used as a tyrosine kinase inhibitor in cancer treatment.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6ClFN2 |
|---|---|
Peso molecular |
196.61 g/mol |
Nombre IUPAC |
2-(3-chloro-4-fluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13) |
Clave InChI |
SMUSVDCCKGPREI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC=CN2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




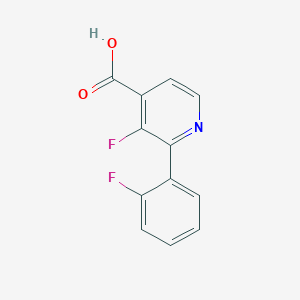

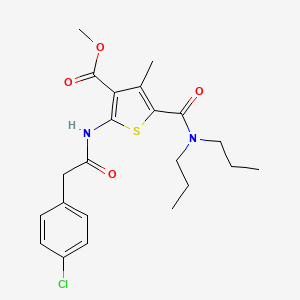

![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
